Furo[3,2-b]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC20352734
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NO3 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | furo[3,2-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5NO3/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11) |
| Standard InChI Key | TYWCWSSMYIVMMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=CO2)C(=O)O)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Furo[3,2-b]pyridine-3-carboxylic acid belongs to the class of bicyclic heteroaromatic compounds, integrating a furan ring (oxygen-containing) fused to a pyridine ring (nitrogen-containing). The carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity, influencing its solubility and interaction with biological targets.
Molecular Characteristics
-
Molecular Formula: C₉H₅NO₃
-
Molecular Weight: 179.14 g/mol
-
IUPAC Name: Furo[3,2-b]pyridine-3-carboxylic acid
-
SMILES Notation: O=C(O)C1=CN=C2C=COC2=C1
The compound’s fused-ring system creates a planar geometry, with the carboxylic acid group contributing to resonance stabilization. Computational models predict a dipole moment of ~4.2 D, driven by the electron-withdrawing effects of the pyridine nitrogen and carboxylic acid group .
Comparative Structural Analysis
Furopyridine isomers exhibit distinct reactivity based on substitution patterns. For example, furo[2,3-b]pyridine derivatives, studied extensively in the context of kinase inhibition , demonstrate how positional isomerism alters electronic properties. The table below contrasts key features of furo[3,2-b]pyridine-3-carboxylic acid with related compounds:
| Compound | Furan-Pyridine Fusion | Substituent Position | Key Properties |
|---|---|---|---|
| Furo[3,2-b]pyridine-3-carboxylic acid | 3,2-b | 3 (pyridine) | High polarity, PAR-2 inhibition potential |
| Furo[2,3-b]pyridine-2-carboxylic acid | 2,3-b | 2 (pyridine) | Enhanced π-stacking, kinase inhibition |
| Furo[3,4-b]pyridine-4-carboxylic acid | 3,4-b | 4 (pyridine) | Reduced solubility, fluorescence |
Synthetic Methodologies
The synthesis of furo[3,2-b]pyridine derivatives often leverages multicomponent reactions (MCRs) and transition-metal catalysis. While direct routes to the 3-carboxylic acid isomer are sparsely documented, analogous strategies for furopyridines provide actionable insights.
Hantzsch-Derived Approaches
The Hantzsch pyridine synthesis, a classical method for constructing dihydropyridines, has been adapted for fused heterocycles . By substituting β-keto esters with furan-containing precursors, researchers have generated dihydrofuropyridine intermediates. Subsequent oxidation and functionalization could yield the target compound. For example:
-
Step 1: Condensation of ethyl acetoacetate, furfural, and ammonium acetate under reflux yields a dihydrofuropyridine intermediate.
-
Step 2: Aromatization via MnO₂ oxidation produces the fused pyridine-furan core.
-
Step 3: Carboxylic acid introduction via hydrolysis of a nitrile or ester precursor .
Metal-Free Cyclization Strategies
Recent advances in metal-free synthesis, as demonstrated for furo[2,3-b]pyridines , suggest viable pathways. A one-pot reaction involving pyridine- N-oxide derivatives and acetylenedicarboxylates under mild conditions (e.g., aqueous ethanol, 60°C) could form the furan ring annulated to pyridine. Functionalization via C–H activation or nucleophilic substitution may then introduce the carboxylic acid group.
Chemical Reactivity and Functionalization
The reactivity of furo[3,2-b]pyridine-3-carboxylic acid is governed by its electron-deficient pyridine ring and the electron-rich furan moiety. Studies on analogous compounds reveal several key transformations:
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron deficiency directs electrophiles to the furan’s α-positions. For instance, nitration occurs preferentially at the 5-position of the furan ring, while halogenation targets the 4-position . The carboxylic acid group further modulates reactivity through steric and electronic effects.
Nucleophilic and Radical Reactions
The C-2 position of the pyridine ring (adjacent to the nitrogen) is susceptible to nucleophilic attack. In the presence of amines, C–H amination yields 2-amino derivatives, which are valuable intermediates for drug discovery . Radical arylation, mediated by peroxides, has been less successful due to the compound’s stability under oxidative conditions .
Ring-Opening and Rearrangement
Treatment with hydrazine induces furan ring-opening, generating a pyridine-dihydropyrazolone hybrid . This scaffold exhibits enhanced hydrogen-bonding capacity, relevant to supramolecular chemistry.
Challenges and Future Directions
Current limitations include:
-
Synthetic Accessibility: Regioselective synthesis of the 3-carboxylic acid isomer remains challenging.
-
Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized mechanisms.
-
Material Science Applications: The compound’s fluorescence and charge-transfer properties are underexplored.
Future research should prioritize catalytic asymmetric synthesis and high-throughput screening for therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume